1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide
CAS No.: 19487-71-9
Cat. No.: VC21039119
Molecular Formula: C19H19IN2
Molecular Weight: 402.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19487-71-9 |
|---|---|
| Molecular Formula | C19H19IN2 |
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide |
| Standard InChI | InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H |
| Standard InChI Key | OJPXVCNNSLIXDJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |
| SMILES | CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
| Canonical SMILES | CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Introduction
Chemical Structure and Properties
1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is a quinolinium salt featuring a quinoline core structure with specific modifications that contribute to its unique chemical and biological properties. The compound contains a positively charged quinolinium moiety with an ethyl substituent at position 1, and a (phenylamino)vinyl group at position 4, balanced by an iodide counter-ion.
The basic chemical and physical properties of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 19487-71-9 |
| EC Number | 243-108-5 |
| Molecular Formula | C19H19IN2 |
| Molecular Weight | 402.3 g/mol |
| IUPAC Name | N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide |
| Standard InChI | InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H |
| Standard InChIKey | OJPXVCNNSLIXDJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |
The chemical structure of this compound is characterized by its extended conjugation system, which contributes to its spectroscopic properties and potential biological interactions. The positive charge on the quinolinium nitrogen, balanced by the iodide counter-ion, influences its solubility characteristics and reactivity patterns.
Physical and Chemical Characteristics
Solubility and Stability
1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide demonstrates limited solubility in water but dissolves more readily in polar organic solvents such as ethanol . This solubility profile is typical for quaternary ammonium compounds with both ionic and lipophilic components.
The stability of this compound, like many quinolinium salts, may be affected by environmental factors such as light exposure. Similar compounds have shown sensitivity to light, which can lead to gradual decomposition . This photosensitivity should be considered when handling and storing the compound for research or industrial purposes.
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for predicting and optimizing the properties of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and related compounds. Research on similar quinolinium derivatives provides insights into how structural modifications affect biological activity.
Key structural features that may influence the activity of this compound include:
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The positively charged quinolinium core, which facilitates interactions with negatively charged biomolecules and cellular components
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The ethyl substituent at the quinolinium nitrogen, which affects lipophilicity and membrane permeability
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The (phenylamino)vinyl group at position 4, which may contribute to specific interactions with biological targets
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The extended conjugation system, which can influence electronic properties and potential interactions with biomolecules like DNA
Studies on related compounds have demonstrated that even small modifications to the quinolinium structure can significantly impact both antimicrobial and anticancer activities . This structure-sensitivity makes these compounds valuable models for studying structure-activity relationships in medicinal chemistry.
Market Analysis and Industry Trends
The market for specialized compounds like 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide primarily exists within research chemicals and pharmaceutical intermediate sectors. Market research data indicates that this compound is tracked in consumption databases covering over 200 countries, with historical data from 1997 to 2019 and forecasts extending to 2027 and beyond .
The compound is identified in market analyses by multiple identifiers, including its EC Number (243-108-5) and CAS Number (19487-71-9) . The availability of such comprehensive market data suggests ongoing commercial interest in this compound across various geographic regions and industrial sectors.
Applications and End-User Sectors
While specific end-user data for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is limited in the search results, related quinolinium compounds find applications across multiple sectors:
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Pharmaceutical research and development
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Academic and institutional research
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Chemical manufacturing
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Materials science and technology development
The compound's potential biological activities, particularly its antimicrobial and anticancer properties, suggest its primary relevance in biomedical research and pharmaceutical development sectors.
Research Significance and Future Directions
Current Research Status
Research on 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and related quinolinium compounds continues to evolve, with interest spanning multiple scientific disciplines. The dual bioactivity profile—combining both antimicrobial and anticancer properties—makes this class of compounds particularly interesting for medicinal chemistry research .
Comparative studies with related compounds have provided valuable insights into structure-activity relationships, guiding the development of more potent and selective derivatives. For example, research on quinolinium iodide derivatives has identified compounds with exceptional antibacterial activity, achieving minimum inhibitory concentration (MIC) values as low as 3.125 nmol·mL⁻¹ against both Gram-positive and Gram-negative bacteria .
Future Research Directions
Future research on 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide might focus on several promising directions:
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Detailed mechanistic studies to elucidate its mode of action against microbial and cancer cells
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Structure optimization to enhance selectivity and potency
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Development of novel synthetic routes for more efficient preparation
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Exploration of additional applications in materials science and technology
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Investigation of potential synergistic effects with established therapeutic agents
The compound's unique structural features and demonstrated biological activities suggest continued research interest in both academic and industrial settings.
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